molecular formula C26H31IN2O4 B13781904 Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide CAS No. 66941-30-8

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide

Cat. No.: B13781904
CAS No.: 66941-30-8
M. Wt: 562.4 g/mol
InChI Key: WKTZIMKKCFKCRM-UHFFFAOYSA-N
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Description

Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further connected to a benzyldimethylammonium group The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as ammonium metavanadate, and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Ammonia, primary amines.

    Solvents: Acetonitrile, acetone, ethanol.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Substitution: Amino-substituted derivatives.

Mechanism of Action

The mechanism of action of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide involves its interaction with cellular components:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide lies in its specific substitution pattern on the 1,4-dihydropyridine ring and the presence of the benzyldimethylammonium group. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

66941-30-8

Molecular Formula

C26H31IN2O4

Molecular Weight

562.4 g/mol

IUPAC Name

benzyl-[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethylazanium;iodide

InChI

InChI=1S/C26H30N2O4.HI/c1-17-22(25(29)31-5)24(23(18(2)27-17)26(30)32-6)20-12-14-21(15-13-20)28(3,4)16-19-10-8-7-9-11-19;/h7-15,24H,16H2,1-6H3;1H

InChI Key

WKTZIMKKCFKCRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](C)(C)CC3=CC=CC=C3)C(=O)OC.[I-]

Origin of Product

United States

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